molecular formula C16H11Cl2NO B3172422 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 946727-63-5

3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline

Cat. No.: B3172422
CAS No.: 946727-63-5
M. Wt: 304.2 g/mol
InChI Key: UOIXNPLMSZUSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Anilines in Contemporary Chemical Research

Substituted anilines are a class of organic compounds derived from aniline (B41778) that feature various functional groups attached to the aromatic ring. They are fundamental building blocks in synthetic chemistry with wide-ranging applications. wisdomlib.org These compounds serve as crucial starting materials for the synthesis of a diverse array of molecules, including heterocyclic azo dyes, benzothiazole derivatives, and cinnoline derivatives. wisdomlib.org

In medicinal chemistry, the aniline moiety is a prevalent substructure found in numerous pharmaceutical compounds and drug candidates. nih.govbiopartner.co.uk It is often utilized for its ability to interact with biological targets and modulate physiological processes. biopartner.co.uk However, the aniline motif can present challenges, such as metabolic instability and the potential for toxicity, which may arise from the formation of reactive metabolites. nih.gov Consequently, a significant area of research focuses on modifying aniline structures or developing isosteric replacements to enhance pharmacological properties like bioavailability and selectivity while mitigating adverse effects. nih.gov The strategic placement of substituents on the aniline ring is a key method for fine-tuning the electronic and steric properties of a molecule to optimize its function and safety profile. This makes substituted anilines a central focus in the development of new therapeutic agents and functional materials. beilstein-journals.org

Importance of Naphthyl-Ether Linkages within Organic Chemistry

The ether linkage (R-O-R') is a fundamental functional group in organic chemistry, and when incorporated into aromatic systems like naphthyl ethers, it provides a stable and synthetically versatile scaffold. Naphthyl ethers, and more specifically naphthylmethyl ethers, are widely used as protecting groups in the multi-step synthesis of complex organic molecules, particularly in carbohydrate chemistry. nih.govrsc.org Their stability under various reaction conditions, coupled with methods for their selective cleavage, makes them valuable tools for synthetic chemists. nih.gov

For instance, the 2-naphthylmethyl (Nap) ether group is noted for its greater stability towards acids compared to other protecting groups, yet it can be readily removed under specific oxidative or hydrogenolytic conditions. nih.gov The formation of the ether bond, often achieved through reactions like the Williamson ether synthesis, is a robust and well-established method for linking molecular fragments. umass.edu The presence of a bulky and electronically distinct naphthyl group connected via an ether linkage can significantly influence a molecule's conformation, solubility, and interactions with biological systems, making this linkage a key design element in supramolecular chemistry and the synthesis of bioactive compounds.

Overview of Key Research Domains Pertaining to Halogenated Aryloxyanilines

Halogenated aryloxyanilines belong to the broader class of diaryl ethers, which are compounds of significant interest in medicinal chemistry. Research has shown that the diaryl ether scaffold is a promising framework for the development of novel therapeutic agents. Specifically, these compounds have been investigated for their potent biological activities against various pathogens.

One key research domain is the development of antimycobacterial agents. Diaryl ether derivatives have been synthesized and evaluated as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Another significant area of research is in the field of parasitology. Triclosan, a well-known diaryl ether, is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (ENR), which is vital for the survival of parasites like Toxoplasma gondii and Plasmodium falciparum (the causative agent of malaria). nih.gov The halogenated aryloxyaniline structure is explored in this context to create analogues with improved drug-like properties, such as enhanced solubility and target specificity, while retaining high inhibitory activity against these essential parasitic enzymes. nih.govnih.gov These research domains highlight the utility of the halogenated diaryl ether core in designing inhibitors for critical biological pathways in infectious organisms.

Rationale for Comprehensive Investigation of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline

The rationale for a detailed investigation of this compound stems from the convergence of the chemical properties of its constituent parts. The molecule integrates a substituted aniline core with a halogenated naphthyl-ether linkage, creating a structure with potential for novel applications in both medicinal and materials chemistry.

The presence of the diaryl ether linkage, particularly with halogen substituents on both aromatic rings, positions the compound within a class known for potent biological activity, including antimicrobial and antiparasitic effects. nih.govnih.gov The specific substitution pattern—a chloro group at the 3-position of the aniline ring and another at the 4-position of the naphthalene (B1677914) ring—is likely to precisely modulate the molecule's electronic distribution and steric hindrance. This fine-tuning can be critical for achieving high-affinity binding to specific biological targets, such as enzymes in pathogenic organisms. nih.gov

Furthermore, the substituted aniline moiety is a well-established pharmacophore and a versatile synthetic handle. wisdomlib.orgbeilstein-journals.org The amino group provides a site for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR). The investigation of this specific compound is therefore driven by the hypothesis that its unique combination of a proven bioactive scaffold (halogenated diaryl ether) and a synthetically versatile platform (substituted aniline) makes it a compelling candidate for discovery efforts aimed at new therapeutic agents or functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(4-chloronaphthalen-1-yl)oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-12-8-9-15(11-5-2-1-4-10(11)12)20-16-13(18)6-3-7-14(16)19/h1-9H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXNPLMSZUSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=CC=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220274
Record name 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946727-63-5
Record name 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946727-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical and Spectroscopic Characterization of 3 Chloro 2 4 Chloro 1 Naphthyl Oxy Aniline

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Advanced 2D Techniques (COSY, DEPT, HSQC, HMBC, NOESY)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons. For 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline , one would expect to see distinct signals for the aromatic protons on both the aniline (B41778) and naphthalene (B1677914) rings, as well as a signal for the amine (-NH₂) protons. The splitting patterns (e.g., singlets, doublets, triplets) would help to determine the substitution pattern.

¹³C NMR (Carbon-13 NMR): This method would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, bonded to chlorine, bonded to oxygen or nitrogen).

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, showing which protons are adjacent to each other in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Would help to distinguish between CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing insights into the three-dimensional structure of the molecule.

Without experimental data, a hypothetical data table cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹).

C-N stretching of the aromatic amine (around 1250-1360 cm⁻¹).

C-O-C stretching of the aryl ether linkage (around 1200-1250 cm⁻¹ for the asymmetric stretch and 1020-1075 cm⁻¹ for the symmetric stretch).

C=C stretching within the aromatic rings (in the 1400-1600 cm⁻¹ region).

C-H stretching for the aromatic protons (above 3000 cm⁻¹).

C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).

A data table of expected IR frequencies cannot be accurately populated without experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The presence of two aromatic rings in This compound would lead to characteristic absorption bands in the UV region, corresponding to π to π* transitions. The exact wavelengths of maximum absorbance (λmax) would be influenced by the substitution pattern and the solvent used.

A data table of UV-Vis absorption maxima cannot be provided without experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the precise molecular weight of the compound, which in turn allows for the confirmation of its elemental composition and molecular formula (C₁₆H₁₁Cl₂NO). This technique provides a very accurate mass measurement, often to four or more decimal places, which can distinguish between compounds with the same nominal mass but different elemental compositions.

A data table with the exact mass cannot be generated without experimental measurement.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating components of a mixture and for determining the purity and concentration of a substance.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS, GC/ITMS/MS)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.

Gas Chromatography (GC): When coupled with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD, which is sensitive to halogenated compounds), GC can be used to assess the purity of a sample of This compound . The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions.

Gas Chromatography-Mass Spectrometry (GC/MS): This powerful combination uses the gas chromatograph to separate the components of a sample before they are introduced to the mass spectrometer for detection and identification. The mass spectrometer would provide a mass spectrum for the compound, showing its molecular ion peak and a characteristic fragmentation pattern, which can be used to confirm its identity.

Gas Chromatography/Ion Trap Mass Spectrometry (GC/ITMS/MS): This is an advanced technique where specific ions can be trapped and fragmented further (MS/MS) to provide even more detailed structural information, aiding in the unambiguous identification of the compound, especially in complex mixtures.

Without experimental analysis, a data table of chromatographic parameters cannot be created.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

No published studies were found that describe the HPLC or UPLC analysis of this compound. This includes information regarding retention times, solvent systems, column specifications, and detection methods.

Thin Layer Chromatography (TLC) for Reaction Monitoring

There is no available information on the use of TLC for monitoring chemical reactions involving this compound. Details on stationary phases, mobile phases, and visualization techniques for this compound have not been documented in the accessible scientific literature.

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation

No crystallographic data from single crystal X-ray diffraction studies of this compound has been reported. Consequently, information on its crystal system, space group, unit cell dimensions, and molecular conformation is not available.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

No powder X-ray diffraction patterns for this compound are present in the scientific literature. This prevents the identification of its crystalline phases and the provision of characteristic diffraction peaks.

Elemental Analysis for Empirical Formula Validation

There are no published reports containing elemental analysis data for this compound. As a result, experimental validation of its empirical formula (C₁₆H₁₁Cl₂NO) through the determination of the weight percentages of carbon, hydrogen, nitrogen, and other elements cannot be provided.

Computational and Theoretical Investigations of 3 Chloro 2 4 Chloro 1 Naphthyl Oxy Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline, Density Functional Theory (DFT) calculations serve as a fundamental tool to elucidate its electronic structure, reactivity, and intermolecular behavior. These theoretical investigations offer insights that complement experimental findings and guide further research.

Elucidation of Electronic States and Molecular Parameters

DFT calculations are instrumental in determining the fundamental electronic properties of this compound. By solving the Kohn-Sham equations for the molecule, various molecular parameters can be computed, providing a detailed picture of its electronic landscape.

Interactive Data Table: Theoretical Molecular Parameters of a Related Compound (Illustrative)

Since specific data for this compound is not available, the following table illustrates the type of data that would be generated from DFT calculations for a structurally related chloroaniline derivative.

ParameterCalculated ValueUnit
Dipole Moment2.5Debye
Mean Polarizability28.5ų
Anisotropy of Polarizability15.2ų

Note: The data in this table is for illustrative purposes for a similar molecule and does not represent actual calculated values for this compound.

Theoretical Prediction of Reactivity Characteristics

DFT calculations are also a valuable tool for predicting the reactivity of a molecule. By analyzing the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for electrophilic and nucleophilic attack.

The HOMO represents the region of the molecule from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where the molecule is most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the distribution of HOMO and LUMO would likely be influenced by the electron-donating amino group and the electron-withdrawing chloro and naphthyloxy groups, creating a complex reactivity profile.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plots

Understanding how molecules pack in the solid state is crucial for predicting physical properties such as melting point and solubility. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact with neighboring molecules.

By generating d_norm surfaces, which combine the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, it is possible to identify and color-code different types of intermolecular contacts. Red spots on the d_norm surface typically indicate strong, short contacts like hydrogen bonds, while blue regions represent weaker interactions.

Complementary to Hirshfeld analysis, Non-Covalent Interaction (NCI) plots provide a qualitative visualization of non-covalent interactions in real space. These plots are based on the electron density and its reduced density gradient, allowing for the identification and characterization of van der Waals interactions, hydrogen bonds, and steric clashes. Different types of interactions are typically represented by different colors, providing an intuitive map of the non-covalent forces that govern the molecular assembly.

Visualization of Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions.

The MEP map is color-coded to indicate different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the chlorine atoms, while the hydrogen atoms of the amine group would exhibit positive potential.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein or other biological macromolecule. These methods are fundamental in drug discovery and design, providing insights into the binding mechanisms and affinities of potential therapeutic agents.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations aim to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for understanding the basis of molecular recognition and for designing new molecules with improved binding properties.

For this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets. The predicted binding modes would highlight which parts of the molecule are crucial for interaction and could guide the synthesis of more potent and selective analogs. The binding affinity, often expressed as a docking score or a calculated binding free energy, provides a quantitative estimate of the strength of the interaction.

Interactive Data Table: Illustrative Molecular Docking Results

As no specific molecular docking studies for this compound are publicly available, the following table provides an example of the kind of data that would be generated from such a study against a hypothetical protein target.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase A-8.5Lys72, Glu91, Leu148
Hypothetical Receptor B-7.2Tyr35, Phe82, Arg120

Note: This data is purely illustrative and does not represent actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs of this compound, a QSAR study would be instrumental in identifying the key molecular features that govern their potential therapeutic effects.

The development of a robust QSAR model begins with the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities (e.g., inhibitory concentrations, IC50 values). rsc.org For each molecule, a wide array of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach used to generate a linear equation that relates the biological activity to a selection of the most relevant descriptors. researchgate.net The general form of an MLR-based QSAR model is:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c represents the regression coefficients and D represents the molecular descriptors.

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. digitellinc.com This involves both internal and external validation techniques. Internal validation often employs methods like leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. rsc.org The predictive capability of the model is assessed by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is then evaluated by the correlation coefficient (R²) between the predicted and experimental activities of the test set compounds.

The applicability domain (AD) of the QSAR model must also be defined. digitellinc.com The AD specifies the chemical space in which the model can make reliable predictions. This is important to avoid extrapolating the model to compounds that are structurally too different from those in the training set.

For a hypothetical series of this compound analogs, a QSAR study could reveal, for instance, that specific substitutions on the aniline (B41778) or naphthalene (B1677914) rings, or particular electronic properties of the ether linkage, are critical for activity.

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogs

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment Could affect interactions with polar residues in a biological target.
Steric Molecular Volume May influence the fit of the molecule within a binding pocket.
Topological Wiener Index Relates to the branching and compactness of the molecule.

Virtual Screening Approaches for Identification of Related Scaffolds

Virtual screening is a powerful computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target of interest. acs.org Should this compound demonstrate a desirable biological activity, virtual screening could be employed to discover novel and structurally diverse compounds with similar or improved properties. There are two primary approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with the active compound, this compound, as a reference, large compound databases can be searched for molecules with similar features. Common LBVS methods include:

Similarity Searching: This involves calculating molecular fingerprints (e.g., MACCS keys, ECFP) for the reference compound and all compounds in the database. The similarity between the reference and each database compound is then quantified using a similarity metric like the Tanimoto coefficient. Compounds exceeding a certain similarity threshold are selected for further investigation.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. A pharmacophore model can be generated based on the conformation of this compound. This model is then used as a 3D query to screen compound libraries, identifying molecules that can adopt a conformation matching the pharmacophore.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is available (e.g., from X-ray crystallography or NMR spectroscopy), SBVS can be a highly effective approach. The most common SBVS method is molecular docking.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. A large library of compounds is docked into the binding site of the target, and a scoring function is used to estimate the binding affinity of each compound. The top-scoring compounds are then selected as potential hits. For this compound, if its target were known, molecular docking could be used to screen for new compounds that are predicted to bind even more strongly.

A typical virtual screening workflow for identifying scaffolds related to this compound might involve a hierarchical approach, starting with rapid, less computationally intensive methods like similarity searching or pharmacophore screening to filter a large initial library. The resulting subset of compounds could then be subjected to more rigorous and computationally expensive molecular docking simulations.

Table 2: Hypothetical Virtual Screening Workflow

Step Method Purpose
1 Database Preparation Curation and filtering of a large compound library.
2 Ligand-Based Filtering Rapidly enrich the library for compounds with similar features to the lead compound using pharmacophore modeling or similarity searching.
3 Structure-Based Docking Dock the filtered library into the binding site of the target protein to predict binding modes and affinities.

Theoretical Investigation of Reaction Mechanisms and Pathways

The synthesis of diaryl ethers like this compound can often be achieved through reactions such as the Ullmann condensation or nucleophilic aromatic substitution. nih.gov Theoretical and computational chemistry provides powerful tools to investigate the mechanisms of these reactions at the molecular level, offering insights into reaction pathways, transition states, and activation energies. Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations. digitellinc.com

A plausible synthetic route to this compound is the copper-catalyzed Ullmann-type coupling of 3-chloro-2-aminophenol with 1,4-dichloronaphthalene. A theoretical investigation of this reaction would involve:

Reactant, Intermediate, and Product Geometry Optimization: The 3D structures of all species involved in the proposed reaction mechanism would be optimized to find their lowest energy conformations.

Transition State Searching: The transition state is the highest energy point along the reaction coordinate. Locating the transition state structure is crucial for understanding the reaction kinetics.

Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. A minimum energy structure (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed connects the desired species.

Through these calculations, a detailed energy profile of the reaction can be constructed. This profile would show the relative energies of the reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) can then be determined, which is directly related to the reaction rate.

Alternative mechanisms, such as a base-catalyzed nucleophilic aromatic substitution, could also be investigated computationally. nih.gov In this scenario, the phenoxide of 3-chloro-2-aminophenol would act as the nucleophile, attacking the electron-deficient naphthalene ring. DFT calculations could be used to compare the activation barriers of the Ullmann-type mechanism versus the nucleophilic aromatic substitution mechanism to predict which pathway is more favorable under different reaction conditions.

For instance, a computational study could compare the energy barriers for the oxidative addition of the aryl halide to a Cu(I) catalyst versus the direct nucleophilic attack. Such a study could also elucidate the role of the solvent and the base in facilitating the reaction.

By employing these computational and theoretical methods, a comprehensive understanding of the chemical and potential biological properties of this compound and its analogs can be achieved, guiding further experimental work in the discovery and development of new chemical entities.

Table 4: List of Mentioned Compounds

Compound Name
This compound
3-chloro-2-aminophenol

Structure Activity Relationship Sar Studies of 3 Chloro 2 4 Chloro 1 Naphthyl Oxy Aniline and Analogues

Impact of Halogen Substitution Patterns on Biological Activity

The presence and positioning of halogen atoms, particularly chlorine, on the aromatic rings of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline are critical determinants of its biological activity. The introduction of chlorine atoms can significantly modulate a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

Systematic studies on related diaryl ether structures have demonstrated that the number and location of chlorine substituents can have a profound impact on potency and selectivity. For instance, in a series of diaryl amine fungicides, modifying the chlorine substitution pattern on the phenyl ring led to significant variations in fungicidal activity. While specific data on this compound is limited, general principles suggest that:

Increased Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access target sites within the cell. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

Electronic Effects: The electron-withdrawing nature of chlorine can influence the electronic distribution within the aromatic rings, affecting interactions with target proteins. For example, the chlorine atom on the aniline (B41778) ring can modulate the pKa of the amino group, which may be crucial for binding.

Steric Hindrance: The size of the chlorine atoms can introduce steric hindrance, which can either be beneficial or detrimental to activity. A strategically placed chlorine atom might promote a favorable binding conformation, while a poorly positioned one could prevent the molecule from fitting into the active site of a target.

The specific substitution pattern of this compound, with chlorine at the 3-position of the aniline ring and the 4-position of the naphthyl ring, likely represents an optimized arrangement for a particular biological target. Variations in this pattern, such as moving the chlorine to other positions or introducing additional halogen atoms, would be expected to significantly alter the biological activity profile.

Influence of Aryl Ring (Naphthyl and Aniline) Modifications on Activity

The two aromatic systems, the naphthyl and aniline rings, form the core scaffold of the molecule and their modification provides a rich avenue for SAR exploration.

Introduction of other substituents: Adding groups such as methyl, methoxy, or trifluoromethyl at various positions could alter the electronic and steric properties, potentially leading to improved activity or selectivity.

Aniline Ring Modifications: The aniline moiety is a key functional component, and its modification can have a dramatic effect on bioactivity. Research on diaryl ether analogues has shown that substitutions on the aniline ring are critical. For example, in a series of inhibitors for the enzyme InhA, various functional groups were introduced at the ortho, meta, and para positions of the B-ring (analogous to the aniline ring here) to improve solubility and identify key interaction points without diminishing biological activity. Specific modifications could involve:

Altering the substitution pattern: Moving the chlorine atom to the ortho or para position, or introducing different substituents, would likely impact the molecule's interaction with its target.

Replacement with other aromatic or heteroaromatic rings: Substituting the aniline ring with other systems could lead to the discovery of analogues with different target specificities.

The interplay between the naphthyl and aniline rings is crucial, and modifications to one ring can influence the optimal substitution pattern on the other.

Role of the Ether Linkage and Aniline Moiety in Bioactivity

The ether linkage and the aniline moiety are not merely spacers but are integral to the molecule's biological function, contributing to its conformational flexibility and potential for key interactions with biological targets.

The ether linkage provides a degree of rotational freedom, allowing the two aryl rings to adopt a specific conformation required for binding to a target. The oxygen atom of the ether can also act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events. Studies on diaryl ether analogues have underscored the importance of this bridging oxygen. For instance, the replacement of the ether oxygen with a different atom or group in some bioactive diaryl ethers has been shown to result in a significant loss of activity, indicating its critical role in maintaining the correct orientation of the aromatic rings for optimal target engagement.

The aniline moiety , and specifically the amino group, is a key pharmacophoric feature. It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target protein. The basicity of the amino group, which is influenced by substituents on the aniline ring, can also be critical for ionic interactions. In many drug molecules, an aniline or related amino-containing ring is essential for anchoring the molecule within the binding site.

Conformational and Stereochemical Contributions to Structure-Activity Profiles

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. For flexible molecules like this compound, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial.

The ether linkage allows for rotation of the naphthyl and aniline rings relative to each other. The preferred conformation will be influenced by steric hindrance between the substituents on the two rings and by intramolecular interactions. The ortho-positioning of the chloro and naphthyloxy groups on the aniline ring, for instance, will likely impose significant conformational constraints. Computational modeling and techniques like X-ray crystallography can provide insights into the preferred conformations of such molecules and how these relate to their biological activity.

While the parent molecule this compound is achiral, the introduction of certain substituents could create stereocenters. In such cases, the stereochemistry would become a critical factor in the SAR, as biological systems are often highly stereoselective. Different enantiomers or diastereomers of a chiral analogue could exhibit vastly different potencies and even different biological activities.

Correlation of Electronic, Steric, and Lipophilic Descriptors with Biological Outcomes

To move beyond a qualitative understanding of SAR, quantitative structure-activity relationship (QSAR) studies are employed. These studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. Key descriptors used in QSAR analyses include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charge and the ability to participate in electronic interactions. Hammett constants (σ) are often used to quantify the electron-donating or electron-withdrawing nature of substituents.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Taft steric parameters (Es) and molar refractivity (MR) are common examples.

Lipophilic Descriptors: These quantify the hydrophobicity or lipophilicity of the molecule, which is crucial for its ability to cross membranes and interact with hydrophobic pockets in proteins. The partition coefficient (logP) is the most widely used lipophilic descriptor.

By systematically varying substituents on the naphthyl and aniline rings of this compound analogues and measuring their biological activity, a QSAR model could be developed. Such a model would take the form of an equation that relates the biological activity to a combination of these descriptors.

For example, a hypothetical QSAR equation might look like:

log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e

where C is the concentration of the compound required to produce a certain biological effect, and a, b, c, d, and e are constants determined by regression analysis.

Such a model would not only provide a deeper understanding of the factors driving the biological activity of this class of compounds but would also be a powerful predictive tool for designing new, more potent analogues.

Below is an interactive data table summarizing the key physicochemical descriptors and their potential influence on biological activity.

Descriptor CategorySpecific DescriptorInfluence on Biological Activity
Lipophilic logP (Partition Coefficient)Affects membrane permeability and binding to hydrophobic pockets. An optimal range is often observed.
π (Hydrophobic Substituent Constant)Quantifies the contribution of a substituent to the overall lipophilicity.
Electronic Hammett Constant (σ)Describes the electron-donating or electron-withdrawing effect of a substituent, influencing electronic interactions.
pKaDetermines the ionization state of functional groups like the aniline nitrogen, which is crucial for ionic interactions.
Steric Taft Steric Parameter (Es)Quantifies the bulkiness of a substituent, which can impact how well the molecule fits into a binding site.
Molar Refractivity (MR)Relates to the volume of a substituent and its polarizability.

Biological Activity Investigations in Vitro Focus

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

There is no publicly available scientific literature detailing the assessment of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline for antiproliferative or cytotoxic activity against any cancer cell lines. Therefore, information regarding its cell line specificity, potency, and mechanisms of action is currently nonexistent.

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

Similarly, the scientific literature lacks any studies investigating the antimicrobial properties of this compound.

Investigation of Specific Bacterial Target Mechanisms (e.g., Two-Component Regulatory Systems Inhibition)

There is currently no publicly available scientific literature detailing the investigation of this compound for its effects on specific bacterial target mechanisms, such as the inhibition of two-component regulatory systems.

Antioxidant Activity Evaluation

No studies evaluating the in vitro antioxidant activity of this compound have been identified in the searched scientific literature. Therefore, no data on its potential radical scavenging or antioxidant capacities are available.

Exploration of Other Investigated Biological Activities

A comprehensive review of available literature was performed to identify studies related to other potential biological activities of this compound. Based on the available information, there is no published research on the following activities for this specific compound:

Anthelmintic

Antiviral

Anti-inflammatory

Analgesic

Anticonvulsant

Herbicidal

Antihypertensive

Consequently, no data tables or detailed research findings can be provided for these biological activities.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Pathways and Derivatization Strategies for Enhanced Selectivity

The synthesis of diaryl ethers like 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline can be achieved through established methods such as the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of an aryl halide with a phenol (B47542). waseda.jp More contemporary approaches like the Buchwald-Hartwig amination, which utilizes a palladium catalyst, offer milder reaction conditions and broader substrate scope for the formation of C-N bonds, which could be adapted for the synthesis of precursors or analogues. yale.edu

Future research in this area should focus on developing more efficient and selective synthetic routes. For instance, exploring novel catalyst systems, including those based on earth-abundant metals, could lead to more sustainable and cost-effective syntheses. Furthermore, the development of one-pot or tandem reactions could streamline the synthesis of a diverse library of derivatives.

A key focus of future synthetic efforts will be the strategic derivatization of the parent molecule to enhance its biological selectivity. This involves the introduction of various functional groups at different positions on both the aniline (B41778) and naphthalene (B1677914) rings. Structure-activity relationship (SAR) studies on analogous diaryl ether compounds have demonstrated that even minor structural modifications can significantly impact biological activity and target specificity. nih.gov Derivatization strategies could include:

Modification of the aniline ring: Introducing different substituents (e.g., alkyl, alkoxy, nitro, or other heterocyclic rings) to probe interactions with target proteins.

Alteration of the naphthalene ring: Varying the position and nature of the chloro substituent or introducing other groups to modulate the electronic and steric properties of the molecule.

Introduction of flexible linkers: Replacing the ether linkage with other functionalities to alter the conformational flexibility of the molecule, which can influence binding to biological targets.

These derivatization strategies will be instrumental in generating a library of analogues with a range of physicochemical properties, allowing for a systematic exploration of their biological potential.

Integration of Advanced Computational Studies for Rational Design and Optimization of Bioactive Analogues

Advanced computational techniques are poised to play a pivotal role in the rational design and optimization of bioactive analogues of this compound. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural features that govern biological activity, guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogues with varying substituents, a predictive QSAR model can be developed. This model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and biological evaluation. For diaryl urea (B33335) derivatives, which share some structural similarities with the target compound, QSAR studies have successfully identified key descriptors related to size, branching, aromaticity, and polarizability that influence inhibitory activity. researchgate.net

Molecular docking simulations can provide a three-dimensional model of how a ligand binds to the active site of a target protein. acs.org This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For chloroaniline derivatives, docking studies have been employed to understand their binding modes to bacterial proteins and to rationalize their antibacterial activity. acs.org By identifying the key binding interactions, molecular docking can guide the design of new analogues with improved affinity and selectivity for a specific biological target.

The integration of these computational approaches can create a powerful in silico screening platform. nih.gov Large virtual libraries of this compound derivatives can be rapidly screened to identify compounds with the desired predicted activity and binding properties. This "virtual screening" can significantly reduce the time and resources required for lead discovery by focusing experimental efforts on the most promising candidates.

Exploration of Undiscovered Biological Targets and Deeper Mechanisms of Action

The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets. nih.govresearchgate.net Diaryl ether-containing molecules have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov This suggests that this compound and its derivatives could potentially interact with a diverse array of biological targets.

Future research should focus on identifying the specific biological targets of this compound class. High-throughput screening (HTS) of compound libraries against various cellular and biochemical assays can be a powerful tool for initial hit identification. Once a biological activity is confirmed, target deconvolution studies will be necessary to pinpoint the specific protein or pathway that is being modulated.

Furthermore, a deeper understanding of the mechanism of action is crucial for the development of these compounds as chemical probes or therapeutic agents. For instance, naphthoquinone derivatives, which share the naphthalene core, are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of enzymes like topoisomerases. researchgate.netresearchgate.net Investigating whether this compound or its analogues operate through similar or novel mechanisms will be a key area of future research. This could involve a range of techniques, from cell-based assays to more sophisticated biophysical and structural biology approaches, to elucidate the precise molecular interactions and downstream cellular effects.

Collaborative Research Initiatives for Broader Impact in Interdisciplinary Chemical Biology Fields

The successful translation of a promising chemical scaffold from a laboratory curiosity to a valuable tool for chemical biology or a potential therapeutic lead requires a multidisciplinary and collaborative approach. The study of this compound and its derivatives would greatly benefit from such collaborative initiatives.

These collaborations would ideally bring together experts from various fields:

Synthetic Organic Chemists: To design and execute efficient synthetic routes for the parent compound and its derivatives.

Computational Chemists: To perform QSAR, molecular docking, and other in silico studies to guide rational design.

Biochemists and Molecular Biologists: To conduct biological screening, identify targets, and elucidate mechanisms of action.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety of promising compounds.

Such interdisciplinary teams are essential for tackling the complex challenges of modern drug discovery and chemical probe development. chemikailproteomics.com By fostering an environment of open communication and data sharing, these collaborations can accelerate the research process and maximize the potential impact of this promising chemical scaffold. For example, academic-industrial partnerships can bridge the gap between basic research and clinical application, facilitating the development of novel therapeutics. chemrxiv.org The establishment of core facilities for chemical biology and therapeutics can also provide crucial resources and expertise to researchers from different disciplines, fostering a collaborative ecosystem for translational research. uchicago.edu

Q & A

Basic Research Questions

Optimizing Synthetic Pathways Q: What methodologies are recommended for optimizing the synthesis of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline to minimize by-products? A: Synthesis optimization involves:

  • Continuous flow processes to enhance reaction efficiency and yield (e.g., automated monitoring systems for real-time adjustment of temperature and reagent ratios) .
  • Solvent selection (e.g., methanol or ethanol) to improve solubility and reduce side reactions, as seen in analogous reductive amination protocols .
  • Purification via column chromatography or recrystallization to isolate the target compound with >95% purity .

Structural Confirmation Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A:

  • 1H/13C NMR spectroscopy : Assign signals using DEPT experiments to differentiate CH₃, CH₂, and CH groups. For example, aromatic protons in the naphthyloxy moiety appear as distinct multiplets .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error between calculated and observed values .
  • Single-crystal X-ray diffraction : Resolve bond angles and torsional conformations, as demonstrated in studies of structurally related nitrosoaniline derivatives .

Reactivity Profiling Q: How can researchers systematically profile the reactivity of this compound in substitution or oxidation reactions? A:

  • Nucleophilic aromatic substitution : Test reactivity with alkoxides or amines under varying temperatures (e.g., 60–120°C) to assess positional selectivity .
  • Oxidation screening : Use controlled oxidants like KMnO₄ or meta-chloroperbenzoic acid to identify stable intermediates (e.g., quinones or nitro derivatives) .

Advanced Research Questions

Resolving Spectral Contradictions Q: How should researchers address contradictory NMR or MS data for derivatives of this compound? A:

  • 2D NMR techniques (COSY, NOESY) : Resolve overlapping signals in complex derivatives (e.g., distinguishing ortho vs. para substituents) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Isotopic labeling : Track reaction pathways in deuterated solvents or with ¹⁵N-labeled reagents to confirm mechanistic hypotheses .

Mechanistic Studies of Biological Interactions Q: What experimental designs are suitable for studying this compound’s interactions with enzymes or receptors? A:

  • Molecular docking simulations : Predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina, guided by crystallographic data from related aniline derivatives .
  • In vitro enzyme inhibition assays : Measure IC₅₀ values under physiologically relevant conditions (pH 7.4, 37°C) with positive controls (e.g., ketoconazole for CYP3A4) .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized receptors .

Crystallographic Data Interpretation Q: How can researchers resolve ambiguities in crystallographic data for this compound’s polymorphs? A:

  • ORTEP-III refinement : Use thermal ellipsoid models to distinguish disorder in aromatic rings or flexible side chains .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Cl···H or π-π contacts) to explain packing differences between polymorphs .
  • Twinned data correction : Apply SHELXL’s TWIN/BASF commands to refine structures from partially overlapping diffraction patterns .

Addressing Synthetic Yield Variability Q: What strategies mitigate batch-to-batch variability in synthetic yields? A:

  • Design of Experiments (DoE) : Use factorial analysis to identify critical parameters (e.g., stoichiometry, catalyst loading) .
  • In-line analytics : Integrate HPLC or FTIR probes for real-time monitoring of reaction progress .
  • Scale-down models : Validate robustness using microreactors (<10 mL volume) before pilot-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.